6-(Hydroxymethyl)heptane-1,2,7-triol
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Overview
Description
6-(Hydroxymethyl)heptane-1,2,7-triol is a trihydroxy alcohol with the molecular formula C8H18O4. This compound is characterized by the presence of three hydroxyl groups (-OH) attached to a heptane backbone, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)heptane-1,2,7-triol typically involves the reduction of corresponding aldehydes or ketones. One common method is the catalytic hydrogenation of 6-(hydroxymethyl)heptane-1,2,7-trione using a suitable catalyst such as Raney nickel under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the hydrogenation of 6-(hydroxymethyl)heptane-1,2,7-trione in the presence of a hydrogenation catalyst. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)heptane-1,2,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(formyl)heptane-1,2,7-triol.
Reduction: Formation of heptane-1,2,7-triol.
Substitution: Formation of 6-(halomethyl)heptane-1,2,7-triol.
Scientific Research Applications
6-(Hydroxymethyl)heptane-1,2,7-triol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)heptane-1,2,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity and function. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,6-Hexanetriol: A trihydroxy alcohol with a shorter carbon chain, used as a substitute for glycerol in various applications.
Glycerol: A simple trihydroxy alcohol widely used in pharmaceuticals, cosmetics, and food industries.
Uniqueness
6-(Hydroxymethyl)heptane-1,2,7-triol is unique due to its longer carbon chain and the presence of a hydroxymethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable in specific applications where other trihydroxy alcohols may not be suitable .
Properties
CAS No. |
83532-84-7 |
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Molecular Formula |
C8H18O4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-(hydroxymethyl)heptane-1,2,7-triol |
InChI |
InChI=1S/C8H18O4/c9-4-7(5-10)2-1-3-8(12)6-11/h7-12H,1-6H2 |
InChI Key |
ASRBRLVVGPWZDP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CO)CO)CC(CO)O |
Origin of Product |
United States |
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